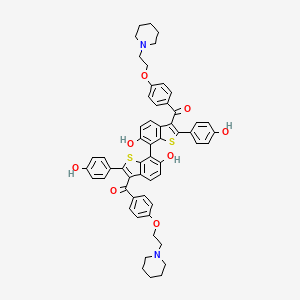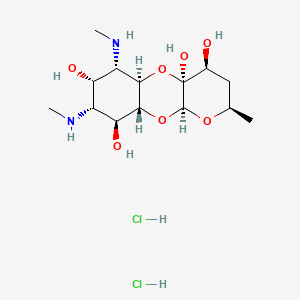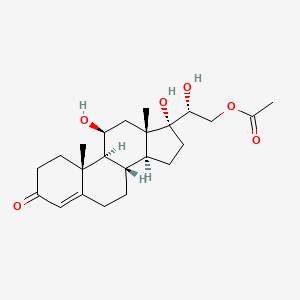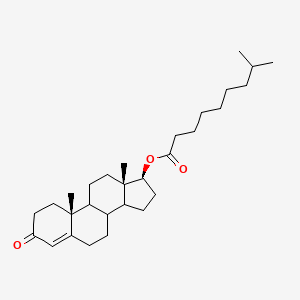
Testosterone 17-Isocaprate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Testosterone 17-Isocaprate, also known as testosterone 4-methylvalerate, is a synthetic ester of testosterone. It is commonly used in testosterone replacement therapy and as a component of mixed testosterone ester preparations like Sustanon 250. This compound is designed to provide a sustained release of testosterone into the bloodstream, ensuring more stable serum testosterone levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Testosterone 17-Isocaprate is synthesized through the esterification of testosterone with isocaproic acid. The reaction typically involves the use of an acid catalyst and an organic solvent. The process can be summarized as follows:
Reactants: Testosterone and isocaproic acid.
Catalyst: Acid catalyst such as sulfuric acid.
Solvent: Organic solvent like toluene or dichloromethane.
Reaction Conditions: The mixture is heated under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In industrial settings, the production of testosterone 17-isocaproate involves large-scale esterification processes. The reaction is carried out in stainless steel reactors equipped with reflux condensers. The reaction mixture is continuously stirred and maintained at the optimal temperature to ensure complete esterification. After the reaction, the product is purified through distillation and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Testosterone 17-Isocaprate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the alcohol form.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides
Applications De Recherche Scientifique
Testosterone 17-Isocaprate has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of esterification reactions and steroid chemistry.
Biology: Investigated for its role in modulating androgen receptor activity and its effects on gene expression.
Medicine: Used in testosterone replacement therapy for treating conditions like hypogonadism and as supportive therapy for female-to-male transsexuals.
Industry: Employed in the formulation of anabolic steroid products for bodybuilding and athletic performance enhancement
Mécanisme D'action
Testosterone 17-Isocaprate exerts its effects by binding to androgen receptors in target tissues. The ligand-receptor complex translocates to the nucleus and binds to androgen response elements on chromosomal DNA. This binding modulates the transcription of androgen-responsive genes, leading to the development and maintenance of male secondary sexual characteristics and anabolic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Testosterone Enanthate
- Testosterone Cypionate
- Testosterone Propionate
- Testosterone Decanoate
Uniqueness
Testosterone 17-Isocaprate is unique due to its intermediate ester chain length, which provides a balance between rapid onset and sustained release. This makes it particularly useful in mixed testosterone ester preparations like Sustanon 250, where it contributes to both the immediate and prolonged effects of the formulation .
Propriétés
Formule moléculaire |
C29H46O3 |
|---|---|
Poids moléculaire |
442.7 g/mol |
Nom IUPAC |
[(10R,13S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 8-methylnonanoate |
InChI |
InChI=1S/C29H46O3/c1-20(2)9-7-5-6-8-10-27(31)32-26-14-13-24-23-12-11-21-19-22(30)15-17-28(21,3)25(23)16-18-29(24,26)4/h19-20,23-26H,5-18H2,1-4H3/t23?,24?,25?,26-,28-,29-/m0/s1 |
Clé InChI |
NMHQORUVKFYTQP-SSRQPSIZSA-N |
SMILES isomérique |
CC(C)CCCCCCC(=O)O[C@H]1CCC2[C@@]1(CCC3C2CCC4=CC(=O)CC[C@]34C)C |
SMILES canonique |
CC(C)CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Propenoic acid, 4-[methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl ester](/img/structure/B13414945.png)
![1-[(2-Methoxy-4-nitrophenyl)diazenyl]naphthalen-2-ol](/img/structure/B13414950.png)
![4-[(2S,3S)-2-methyl-6-[(E)-prop-1-enyl]-2,3-dihydro-1,4-benzodioxin-3-yl]benzene-1,3-diol](/img/structure/B13414956.png)
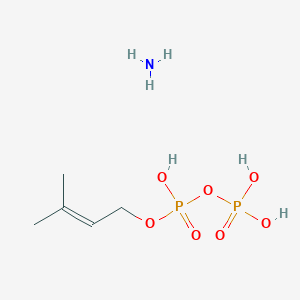
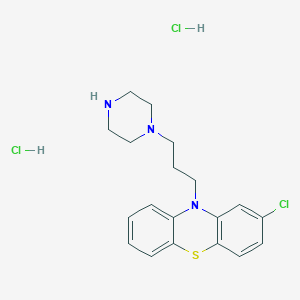
![3-({3-[(4-Aminobutyl)amino]propyl}amino)propanenitrile](/img/structure/B13414968.png)
![Phosphonic acid, [[[2-[methyl(methylsulfonyl)amino]-2-oxoethyl]amino]methyl]-](/img/structure/B13414981.png)
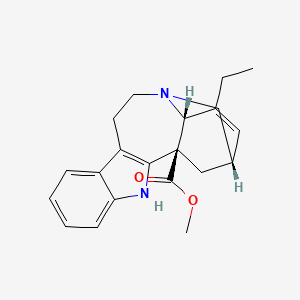
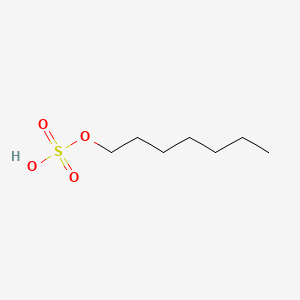
![(S)-[1-[[Cyclohexyl[(cyclohexylamino)carbonyl]amino]carbonyl]-2-methylpropyl]carbamic Acid Phenylmethyl Ester](/img/structure/B13415001.png)
